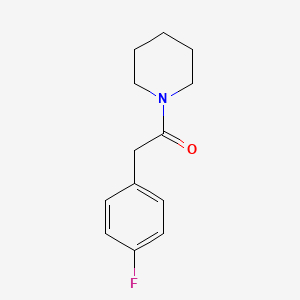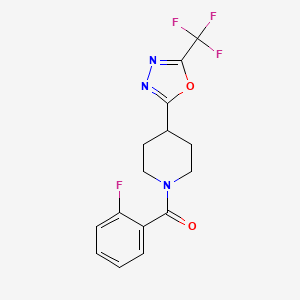
(2-Fluorophenyl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-Fluorophenyl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H13F4N3O2 and its molecular weight is 343.282. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorinated Fluorophores Synthesis
Fluorination enhances the photostability and spectroscopic properties of fluorophores. A study by Woydziak, Fu, and Peterson (2012) described a method for synthesizing fluorinated benzophenones, xanthones, acridones, and thioxanthones through sequential nucleophilic aromatic substitution reactions. This process yields novel precursors to fluorinated analogs of key fluorophores like fluorescein and rhodamine, offering scalable access to compounds with tunable absorption and emission spectra for potential use in various scientific and medical imaging applications (Woydziak, Fu, & Peterson, 2012).
Novel Bioactive Heterocycle Synthesis
Prasad et al. (2018) synthesized a novel compound from 3-(piperidin-4-yl)benzo[d]isoxazole and evaluated its antiproliferative activity. The compound, characterized using various spectroscopic techniques, showcased potential bioactive properties, including structural stability influenced by inter and intra-molecular hydrogen bonds. This research contributes to the development of new heterocyclic compounds with potential applications in medicinal chemistry (Prasad et al., 2018).
Antimicrobial and Anticancer Agents
Naik, Mahanthesha, and Suresh (2022) explored the synthesis of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives, evaluating their anti-cancer and antimicrobial activities. This study contributes to the search for novel compounds with potential therapeutic applications in treating cancer and microbial infections (Naik, Mahanthesha, & Suresh, 2022).
Crystal Packing and Molecular Interaction Studies
Sharma et al. (2019) conducted a comprehensive study on the crystal packing of a series of compounds containing the 1,2,4-oxadiazol moiety, revealing the role of non-covalent interactions in their supramolecular architectures. This research highlights the importance of lone pair-π interaction and halogen bonding in determining the stability and structural characteristics of these compounds, potentially informing the design of materials with specific properties (Sharma et al., 2019).
Properties
IUPAC Name |
(2-fluorophenyl)-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F4N3O2/c16-11-4-2-1-3-10(11)13(23)22-7-5-9(6-8-22)12-20-21-14(24-12)15(17,18)19/h1-4,9H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCSEJSBRFPOQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
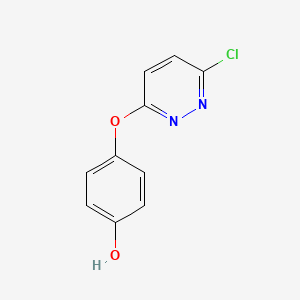
![8-(3-Chloro-2-methylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione](/img/structure/B2874237.png)
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]furan-2-carboxamide](/img/structure/B2874238.png)
![4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2874241.png)
![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2874242.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/no-structure.png)
![2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2874244.png)
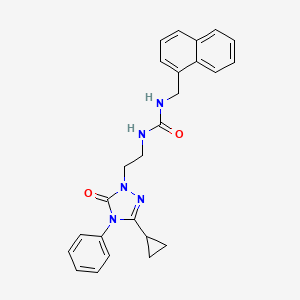
![2-[5-(4-Fluoropyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride](/img/structure/B2874248.png)
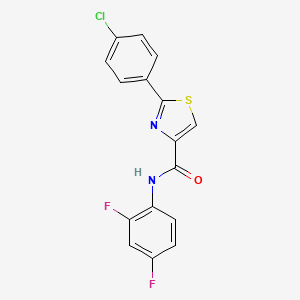

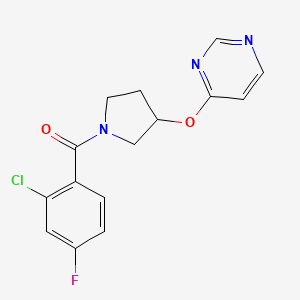
![9-(3,5-dimethylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2874255.png)
